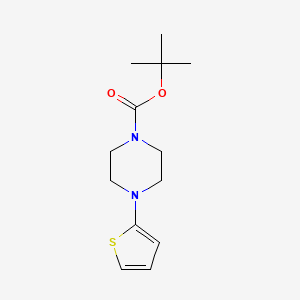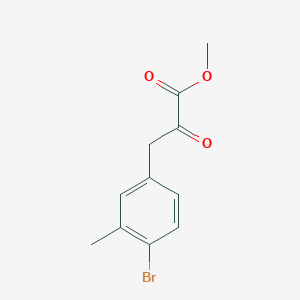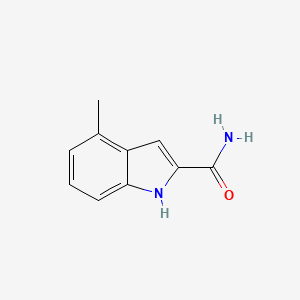
tert-Butyl penta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl penta-2,4-dienoate: is an organic compound with the molecular formula C₉H₁₄O₂. It is an ester derivative of penta-2,4-dienoic acid and is characterized by the presence of a tert-butyl group attached to the ester functionality. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl penta-2,4-dienoate can be synthesized through several methods. One common approach involves the esterification of penta-2,4-dienoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and catalyst concentration, are crucial for large-scale production .
化学反応の分析
Types of Reactions: tert-Butyl penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
科学的研究の応用
tert-Butyl penta-2,4-dienoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of tert-butyl penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release penta-2,4-dienoic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl group, which can modulate its interaction with enzymes and other biomolecules .
類似化合物との比較
tert-Butyl acetate: Another ester with a tert-butyl group, but with different reactivity and applications.
Methyl penta-2,4-dienoate: Similar structure but with a methyl group instead of a tert-butyl group, leading to different chemical properties.
Ethyl penta-2,4-dienoate: Similar to methyl penta-2,4-dienoate but with an ethyl group.
Uniqueness: tert-Butyl penta-2,4-dienoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
tert-butyl (2E)-penta-2,4-dienoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7-8(10)11-9(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |
InChIキー |
JDVCPIAGLULTHC-VOTSOKGWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)/C=C/C=C |
正規SMILES |
CC(C)(C)OC(=O)C=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)

![3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)





![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)
